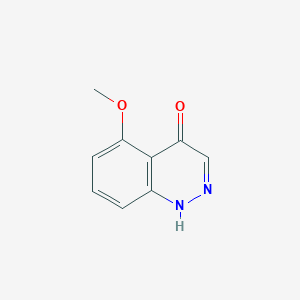

5-Methoxycinnolin-4(1H)-one

Description

5-Methoxycinnolin-4(1H)-one (CAS: 408326-91-0) is a heterocyclic organic compound featuring a bicyclic cinnolinone core with a methoxy (-OCH₃) substituent at the 5-position. Its molecular formula is C₉H₈N₂O₂, with a molecular weight of 176.17 g/mol . Cinnolinones are nitrogen-containing aromatic systems analogous to quinolinones and quinazolinones but distinguished by the arrangement of two adjacent nitrogen atoms in the bicyclic structure.

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

5-methoxy-1H-cinnolin-4-one |

InChI |

InChI=1S/C9H8N2O2/c1-13-8-4-2-3-6-9(8)7(12)5-10-11-6/h2-5H,1H3,(H,11,12) |

InChI Key |

MAIXQAWVNZRFCJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C=NN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxycinnolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobenzaldehyde with methoxyacetophenone, followed by cyclization in the presence of a strong acid or base.

Industrial Production Methods

Industrial production methods for 5-Methoxycinnolin-4(1H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methoxycinnolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Use of halogenating agents, nitrating agents, or alkylating agents under controlled conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated, nitrated, or alkylated cinnoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxycinnolin-4(1H)-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues: Substitution Patterns and Core Heterocycles

The following table compares 5-Methoxycinnolin-4(1H)-one with structurally related compounds, highlighting key differences in substitution patterns and heterocyclic cores:

*Similarity indices (0–1 scale) based on structural databases; higher values indicate greater resemblance .

Key Observations:

Positional Isomerism: The 5- vs. 7-methoxy substitution in cinnolinones (e.g., 5-Methoxycinnolin-4(1H)-one vs. 7-Methoxycinnolin-4(1H)-one) significantly alters electronic properties. Methoxy groups at the 5-position may enhance π-stacking interactions in biological targets compared to the 7-position .

Core Heterocycle Differences: Cinnolinone: Adjacent nitrogen atoms in a bicyclic system increase electron-deficient character, influencing reactivity and binding affinity. Quinolinone/Quinazolinone: Single nitrogen or spaced nitrogen atoms reduce aromatic electron deficiency, affecting solubility and metabolic stability .

Functional Group Effects: Hydroxy (-OH) substituents (e.g., in 4-Hydroxy-7-methoxyquinolin-2(1H)-one) improve hydrogen-bonding capacity but reduce lipophilicity compared to methoxy groups .

Physicochemical and Spectroscopic Properties

While direct NMR data for 5-Methoxycinnolin-4(1H)-one are unavailable in the provided evidence, inferences can be drawn from analogues:

- 1H NMR: Methoxy protons typically resonate at δ 3.8–4.0 ppm (e.g., 7-Methoxycinnolin-4(1H)-one ).

- 13C NMR: The carbonyl carbon in cinnolinones appears near δ 160–165 ppm, while methoxy carbons are observed at δ 55–60 ppm (cf. quinazolinones in ).

Biological Activity

5-Methoxycinnolin-4(1H)-one is a compound belonging to the cinnoline family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

5-Methoxycinnolin-4(1H)-one is characterized by a methoxy group at the 5-position and a carbonyl group at the 4-position of the cinnoline ring. This unique structure is believed to contribute to its biological activity.

Biological Activities

1. Antitumor Activity

Research has indicated that 5-Methoxycinnolin-4(1H)-one exhibits significant antitumor properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Table 1: Antitumor Activity of 5-Methoxycinnolin-4(1H)-one

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 15.2 | Induction of apoptosis |

| A549 (Lung) | 12.8 | Cell cycle arrest |

| HeLa (Cervical) | 10.5 | Inhibition of PI3K/Akt pathway |

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as some fungi.

Table 2: Antimicrobial Activity of 5-Methoxycinnolin-4(1H)-one

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activity of 5-Methoxycinnolin-4(1H)-one can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : It has been shown to inhibit certain enzymes involved in cancer progression and microbial metabolism.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cell death.

- Modulation of Gene Expression : It alters the expression levels of genes associated with apoptosis and cell proliferation.

Case Studies

Case Study 1: Anticancer Efficacy in Animal Models

A study evaluated the anticancer efficacy of 5-Methoxycinnolin-4(1H)-one in murine models bearing xenografts of human tumors. The compound significantly reduced tumor volume compared to controls, supporting its potential as an effective anticancer agent.

Case Study 2: Antimicrobial Efficacy

In a clinical setting, patients with infections resistant to conventional antibiotics were treated with formulations containing 5-Methoxycinnolin-4(1H)-one. Results showed a marked improvement in infection control, highlighting its potential as an alternative antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.